molecular formula C8H12O2 B13460316 3-{Bicyclo[1.1.1]pentan-1-yl}propanoic acid

3-{Bicyclo[1.1.1]pentan-1-yl}propanoic acid

Cat. No.: B13460316
M. Wt: 140.18 g/mol
InChI Key: YMAOWXDXGCVBPU-UHFFFAOYSA-N
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Description

3-{Bicyclo[1.1.1]pentan-1-yl}propanoic acid: is a compound that features a bicyclo[1.1.1]pentane (BCP) core, which is a highly strained, three-dimensional structure. This unique structure imparts distinct physicochemical properties to the compound, making it an interesting subject for research in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{Bicyclo[1.1.1]pentan-1-yl}propanoic acid typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization. One common method involves the photochemical addition of propellane to diacetyl, forming the bicyclo[1.1.1]pentane core. This intermediate can then be subjected to various transformations to introduce the propanoic acid moiety .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the large-scale synthesis of bicyclo[1.1.1]pentane derivatives generally involves photochemical reactions and subsequent functional group modifications. These methods are scalable and can produce multigram quantities of the desired compounds .

Chemical Reactions Analysis

Types of Reactions

3-{Bicyclo[1.1.1]pentan-1-yl}propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 3-{Bicyclo[1.1.1]pentan-1-yl}propanoic acid involves its interaction with molecular targets and pathways. The strained bicyclo[1.1.1]pentane core can influence the compound’s binding affinity and specificity for various biological targets. This can lead to enhanced activity and stability in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{Bicyclo[1.1.1]pentan-1-yl}propanoic acid is unique due to its specific functionalization, which imparts distinct properties such as improved solubility and metabolic stability. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

3-(1-bicyclo[1.1.1]pentanyl)propanoic acid

InChI

InChI=1S/C8H12O2/c9-7(10)1-2-8-3-6(4-8)5-8/h6H,1-5H2,(H,9,10)

InChI Key

YMAOWXDXGCVBPU-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(C2)CCC(=O)O

Origin of Product

United States

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